Parsonsine

描述

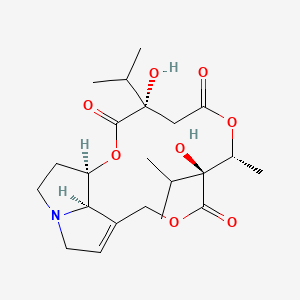

Parsonsine is a naturally occurring alkaloid found in the leaves of Parsonsia laevigata. It has the molecular formula C22H33NO8 and a molecular weight of 439.50 g/mol . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Parsonsine involves multiple steps, starting from simpler organic moleculesThe reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods

extraction from natural sources, such as the leaves of Parsonsia laevigata, remains a viable method for obtaining this compound .

化学反应分析

Types of Reactions

Parsonsine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives with different functional groups, while reduction can produce reduced forms with altered biological activities .

科学研究应用

Parsonsine is characterized by its complex structure, which contributes to its biological activity. It is primarily studied for its potential effects on various biological systems, including interactions with biomolecules and implications for human health.

Toxicological Studies

Research has highlighted the hepatotoxic and carcinogenic potential of pyrrolizidine alkaloids, including this compound. These compounds are known to induce liver damage through metabolic activation by cytochrome P450 enzymes, leading to the formation of toxic metabolites .

Pharmacological Applications

Despite its toxicity, this compound has been investigated for potential therapeutic uses. Some studies suggest that certain pyrrolizidine alkaloids exhibit anticancer properties, making them candidates for further pharmacological exploration .

Ecological and Entomological Research

This compound plays a significant role in ecological studies, particularly concerning plant-insect interactions.

Insect Attraction Studies

Pyrrolizidine alkaloids are known to attract specific insect species. Research indicates that this compound can be used to bait insects, providing insights into their ecological roles and interactions with plants . This aspect is crucial for understanding pollination dynamics and herbivore-plant relationships.

Analytical Techniques for Detection

The identification and quantification of this compound in various samples have been facilitated by advanced analytical techniques.

Mass Spectrometry Applications

Multiple reaction monitoring (MRM) and precursor ion (PREC) scans have been employed to detect this compound in plant samples such as Parsonsia alboflavescens. These methods allow for sensitive detection of retronecine-type pyrrolizidine alkaloids, enhancing our understanding of their distribution in nature .

Case Studies and Data Tables

To illustrate the applications of this compound, several case studies are summarized below:

Future Perspectives

The future research directions for this compound involve exploring its therapeutic potential while addressing safety concerns related to its toxicity. Further studies are needed to elucidate its mechanisms of action and develop safer derivatives or formulations that could mitigate adverse effects.

作用机制

The mechanism of action of Parsonsine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may modulate signaling pathways related to cell growth and apoptosis .

相似化合物的比较

Similar Compounds

Parsonsine is structurally similar to other pyrrolizidine alkaloids, such as ideamine B and other derivatives found in the same plant family .

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups and its specific biological activities. Unlike other pyrrolizidine alkaloids, this compound has shown distinct effects in various biological assays, making it a valuable compound for further research .

生物活性

Parsonsine, a pyrrolizidine alkaloid (PA) primarily found in plants of the Parsonsia genus, has garnered attention due to its diverse biological activities, including potential therapeutic applications and toxicological implications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its pharmacological profile.

Overview of this compound

This compound is classified under the lycopsamine-type pyrrolizidine alkaloids. These compounds are known for their complex structures and significant biological activities, which can be both beneficial and harmful to human health. The primary sources of this compound include various species within the Apocynaceae family, particularly Parsonsia alboflavescens.

1. Toxicological Effects

Pyrrolizidine alkaloids, including this compound, are primarily recognized for their hepatotoxicity. Toxicological studies have shown that ingestion of these compounds can lead to acute hepatic veno-occlusive disease (HVOD), chronic liver damage, and even carcinogenic effects:

- Acute Toxicity : Studies indicate that acute exposure to PAs can result in severe liver damage. For instance, a report highlighted cases of HVOD in humans following consumption of contaminated herbal products containing PAs .

- Chronic Effects : Animal studies suggest that chronic exposure to low doses of PAs can lead to advanced liver disease and cirrhosis over time . The lowest observed effect level (LOEL) for chronic liver disease has been documented at doses as low as 1-4 mg/kg diet .

2. Pharmacological Potential

Despite their toxicity, some studies have explored the potential therapeutic applications of this compound and related PAs:

- Anticancer Activity : Research has indicated that certain PAs exhibit anticancer properties. For instance, investigations into the effects of PAs on various cancer cell lines have shown promising results in inhibiting tumor growth .

- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activities against specific bacterial and fungal strains, making it a candidate for further research in pharmaceutical applications .

Case Studies

Several case studies have documented the effects of this compound on human health:

- Case Study 1 : A study reported multiple instances of liver damage among individuals consuming herbal remedies containing PAs. The findings emphasized the need for regulatory measures to limit PA contamination in herbal products .

- Case Study 2 : In animal models, chronic exposure to this compound was linked with significant liver pathology and tumor formation, reinforcing concerns regarding its safety profile .

Research Findings

Recent research has focused on the biosynthesis, metabolism, and detection methods for this compound:

- Biosynthesis : The biosynthetic pathway for PAs involves several enzymatic steps where amino acids serve as precursors. Homospermidine synthase plays a crucial role in linking primary and secondary metabolic pathways leading to PA formation .

- Metabolism : Following ingestion, this compound undergoes metabolic conversion primarily in the liver, where it can generate toxic metabolites capable of forming adducts with DNA and proteins—key contributors to its genotoxicity .

- Detection Techniques : Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to identify and quantify this compound in plant extracts. These methods enhance the sensitivity and specificity of PA detection in various biological samples .

Summary Table of Biological Activities

属性

IUPAC Name |

(1R,4S,8R,9S,19R)-4,9-dihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO8/c1-12(2)21(27)10-17(24)30-14(5)22(28,13(3)4)20(26)29-11-15-6-8-23-9-7-16(18(15)23)31-19(21)25/h6,12-14,16,18,27-28H,7-11H2,1-5H3/t14-,16-,18-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPSDVYCCOJJIB-QCNRXRGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(CC(=O)O1)(C(C)C)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@](CC(=O)O1)(C(C)C)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222539 | |

| Record name | Parsonsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72213-98-0 | |

| Record name | (3S,7R,8S,16aR,16bR)-3,4,11,13,15,16,16a,16b-Octahydro-3,8-dihydroxy-7-methyl-3,8-bis(1-methylethyl)-7H-[1,5,10]trioxacyclotetradecino[7,8,9-gh]pyrrolizine-2,5,9(8H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72213-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parsonsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072213980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parsonsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARSONSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/249CZA0134 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions the isolation of Parsonsine N-oxide from the Danaine butterfly. Does this finding suggest anything about the natural function of this compound or its derivatives in other organisms, particularly plants?

A: While the study primarily focuses on the isolation and characterization of pyrrolizidine alkaloids, including this compound N-oxide, from the Danaine butterfly, it doesn't delve into the specific ecological roles of these compounds in plants []. It's important to note that many insects, especially those feeding on plants containing pyrrolizidine alkaloids, have evolved mechanisms to sequester and even utilize these compounds for their own defense against predators or as pheromone precursors. This sequestration by the Danaine butterfly suggests a potential defensive role, but further research is needed to confirm this and understand the broader ecological implications of this compound and its derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。